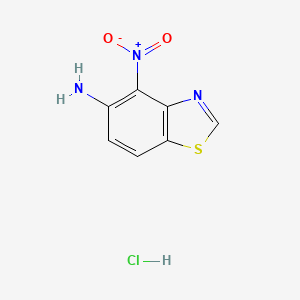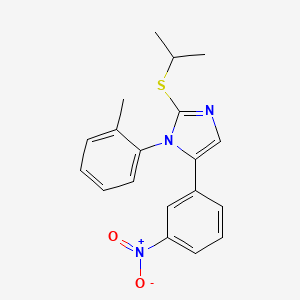
2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound with a unique structure that includes an imidazole ring substituted with isopropylthio, nitrophenyl, and o-tolyl groups
Vorbereitungsmethoden
The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the isopropylthio, nitrophenyl, and o-tolyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, mechanisms of action, and possible use in drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(isopropylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole stands out due to its unique combination of functional groups. Similar compounds may include:
- 2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
- 2-(isopropylthio)-5-(4-nitrophenyl)-1-(o-tolyl)-1H-imidazole
- 2-(isopropylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
These compounds share structural similarities but differ in the position or type of substituents, which can influence their chemical properties and applications.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(2)25-19-20-12-18(15-8-6-9-16(11-15)22(23)24)21(19)17-10-5-4-7-14(17)3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIRNELLWBDJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2712284.png)
![N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2712287.png)
![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2712288.png)

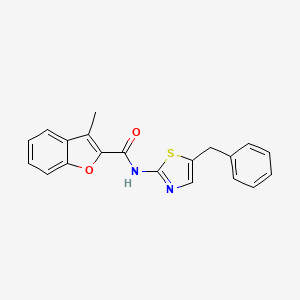
![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2712295.png)
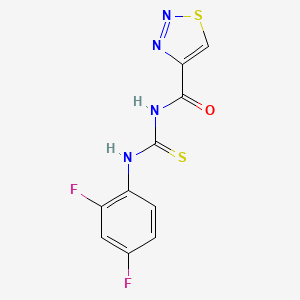
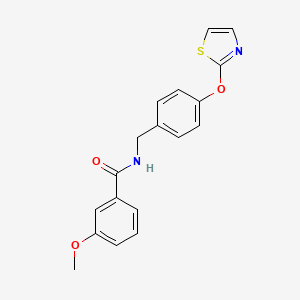
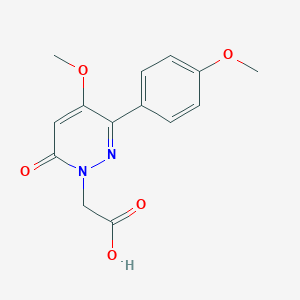
![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)
